2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyl group, a cyclopenta[b]thiophene ring, and a carboxamide group. Its molecular formula is C27H24N2O2S, and it has a molecular weight of 440.56 g/mol .
Preparation Methods
The synthesis of 2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-methylbenzoyl chloride with 1-naphthylamine to form the intermediate 4-methylbenzoyl-1-naphthylamine. This intermediate is then reacted with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interfere with the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
2-(4-METHYLBENZAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
2-[(4-methylbenzoyl)amino]-N-(1-naphthyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound has a similar structure but differs in the saturation of the benzothiophene ring.
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives: These compounds share the tetrahydrobenzo[b]thiophene scaffold and exhibit similar biological activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22N2O2S |
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Molecular Weight |
426.5g/mol |
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-naphthalen-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C26H22N2O2S/c1-16-12-14-18(15-13-16)24(29)28-26-23(20-9-5-11-22(20)31-26)25(30)27-21-10-4-7-17-6-2-3-8-19(17)21/h2-4,6-8,10,12-15H,5,9,11H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
FZGFMAQZZPPRRE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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